N-butyl-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide
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Overview
Description
N-butyl-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide, also known as BF-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to a class of molecules known as piperazinyl amides, which have been shown to exhibit a wide range of pharmacological properties. In
Mechanism of Action
The mechanism of action of N-butyl-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide is not fully understood, but it is believed to involve the modulation of dopamine receptors in the brain. Specifically, this compound has been shown to act as a partial agonist at the D2 dopamine receptor, which is involved in the regulation of motor function and reward pathways in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine release and the regulation of motor function. In animal studies, this compound has been shown to improve motor function in models of Parkinson's disease, suggesting that it may have potential as a therapeutic agent for this condition.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-butyl-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide for lab experiments is its potent activity as a modulator of the dopamine system. This makes it a valuable tool for studying the role of dopamine in various physiological and pathological conditions. However, one limitation of this compound is its relatively short half-life, which may make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research on N-butyl-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide. One area of interest is the development of more potent and selective analogs of this compound, which may have improved therapeutic potential for neurological disorders. Another area of research is the study of the long-term effects of this compound on dopamine receptors and other neurotransmitter systems in the brain. Finally, there is interest in exploring the potential use of this compound in combination with other drugs for the treatment of neurological disorders.
Synthesis Methods
The synthesis of N-butyl-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide involves a series of chemical reactions that result in the formation of the piperazinyl amide moiety. The starting material for the synthesis is N-methylacetamide, which is reacted with butyl lithium to form a lithium enolate. This intermediate is then reacted with 3-fluorobenzyl chloride to form the corresponding ketone. Finally, the ketone is reacted with piperazine to form this compound.
Scientific Research Applications
N-butyl-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where this compound has been shown to exhibit potent activity as a modulator of the dopamine system. This makes it a potential candidate for the treatment of a range of neurological disorders, including Parkinson's disease and schizophrenia.
properties
IUPAC Name |
N-butyl-2-[1-[(3-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O2/c1-3-4-9-21(2)17(23)12-16-18(24)20-8-10-22(16)13-14-6-5-7-15(19)11-14/h5-7,11,16H,3-4,8-10,12-13H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYOMLCEEHJYRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CC1C(=O)NCCN1CC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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